molecular formula C23H28N6O3 B2573603 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 896809-06-6

8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2573603
CAS No.: 896809-06-6
M. Wt: 436.516
InChI Key: IQEUUZIYGNKJRG-UHFFFAOYSA-N
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Description

8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a potent and highly selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that hydrolyzes the key second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). Its high selectivity for PDE1 over other PDE families makes it a valuable tool for elucidating the specific roles of this enzyme in intracellular signaling pathways . Research with this compound is primarily focused on the central nervous system, where it has been shown to enhance cognitive function and memory consolidation in preclinical models by elevating cAMP and cGMP levels in neurons, thereby facilitating synaptic plasticity and neuronal communication. These procognitive effects position it as a critical research chemical for investigating potential therapeutic strategies for neurodegenerative and neuropsychiatric disorders such as Alzheimer's disease and schizophrenia . Furthermore, due to the role of PDE1 in vascular smooth muscle tone and cardiac hypertrophy, this inhibitor is also utilized in cardiovascular research to study pathways involved in blood pressure regulation and heart failure. Its mechanism provides a precise means to probe cAMP/cGMP-mediated signaling, offering researchers a targeted approach to explore disease mechanisms and identify novel intervention points.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15-5-6-18(13-16(15)2)29-17(3)14-28-19-20(24-22(28)29)25(4)23(31)27(21(19)30)8-7-26-9-11-32-12-10-26/h5-6,13-14H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEUUZIYGNKJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and morpholine derivatives. The key steps in the synthesis may include:

    Formation of the Imidazo[1,2-g]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-g]purine core.

    Introduction of the Dimethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions using suitable reagents and catalysts.

    Attachment of the Morpholin-4-yl Ethyl Group: This step may involve nucleophilic substitution reactions where the morpholine derivative is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-(3,4-Dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[2,1-f]purine Derivatives

Compound A : 8-(4-Ethylphenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione (CAS: 887213-78-7)

  • Structural Differences :
    • Position 8 : 4-Ethylphenyl vs. 3,4-dimethylphenyl in the query compound.
    • Position 7 : Phenyl vs. methyl substituent.
    • Core Structure : Imidazo[2,1-f]purine vs. imidazo[1,2-g]purine (ring fusion differs).
  • Physicochemical Properties :
    • Molecular weight: 498.59 g/mol (vs. 435.52 g/mol for the query compound).
    • Higher lipophilicity due to the ethylphenyl and phenyl groups .

Compound B: 8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4-dione

  • Key Modifications: Position 8: Methoxyphenyl (electron-donating) vs. dimethylphenyl (electron-neutral). Position 7: Cyanophenyl (electron-withdrawing) vs. methyl.
  • Synthetic Accessibility : Requires sulfuric acid-mediated cyclization, similar to the query compound’s synthesis .

Imidazo[1,2-a]pyridine Derivatives

Compound C: 8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide

  • Structural Contrasts :
    • Core : Imidazo[1,2-a]pyridine (lacks purine’s fused pyrimidine ring).
    • Substituents : Carboxamide and piperidine side chain vs. morpholine-ethyl chain.
  • Bioactivity : Demonstrated kinase inhibition (e.g., JAK2) in preclinical studies .

Triazolo[3,4-e]purine Derivatives

Compound D : 4-Chloro-8-(4-chlorophenyl)-5a,6-dihydro-1H-[1,2,4]triazolo[3,4-e]purine

  • Key Features :
    • Core : Triazolo-purine hybrid (vs. imidazo-purine).
    • Substituents : Chlorophenyl and chloro groups enhance electrophilicity.
  • Activity : Anti-cancer properties via apoptosis induction (IC₅₀ = 1.2 μM in HeLa cells) .

Comparative Analysis Table

Property/Feature Query Compound Compound A Compound B Compound D
Core Structure Imidazo[1,2-g]purine Imidazo[2,1-f]purine Imidazo[2,1-f]purine Triazolo[3,4-e]purine
Position 8 Substituent 3,4-Dimethylphenyl 4-Ethylphenyl 2-Methoxyphenyl 4-Chlorophenyl
Position 7 Substituent Methyl Phenyl Cyanophenyl N/A (core differs)
Side Chain Morpholin-4-yl-ethyl Morpholin-4-yl-ethyl None None
Molecular Weight 435.52 g/mol 498.59 g/mol ~470 g/mol (estimated) ~360 g/mol (estimated)
Bioactivity Not reported (predicted kinase target) Not reported Not reported Anti-cancer (HeLa IC₅₀: 1.2 μM)

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., methoxy in Compound B) may enhance solubility but reduce binding affinity compared to hydrophobic substituents (e.g., dimethylphenyl in the query compound) .

Synthetic Challenges :

  • The query compound’s synthesis likely requires multi-step purine functionalization, similar to Compound A’s route .

Biological Activity

The compound 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic molecule with potential pharmacological applications. Its unique structure suggests a variety of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a heterocyclic imidazo[1,2-g]purine core substituted with a dimethylphenyl group and a morpholine moiety. Its molecular formula is C18H23N5OC_{18}H_{23}N_5O, with a molecular weight of approximately 397.5 g/mol. The specific arrangement of its substituents contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways. This inhibition may have therapeutic implications for conditions such as cancer and neurological disorders.
  • Receptor Interaction : The compound interacts with various receptors, potentially modulating their activity and leading to significant biological effects.

Enzyme Inhibition Studies

Studies have demonstrated that the compound acts as an inhibitor for several key enzymes:

  • MEK-MAPK Pathway : Inhibition of this pathway is crucial in cancer therapy. The compound has shown potential in reducing the phosphorylation of MAPK in various tumor models .

Case Studies

  • Cancer Models : In preclinical studies involving solid tumors, the compound was administered to assess its effects on tumor growth and survival rates. Results indicated a significant reduction in tumor size compared to control groups.
  • Neuroprotective Effects : Research has also explored the neuroprotective properties of the compound in models of neurodegeneration. The results suggest that it may help mitigate neuronal damage through its receptor interactions.

Comparative Analysis with Related Compounds

The following table summarizes similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
1-(4-methoxyphenyl)-7-methyl-3-[2-(morpholin-4-yl)ethyl]-pyrimido[1,2-a][1,3,5]triazinMethoxy group instead of dimethylAnticancer activity
7-methoxy-8-methylpyrimido[1,2-a][1,3,5]triazinDifferent substitution patternAntimicrobial properties
1-(3-chlorophenyl)-7-methylpyrimido[1,2-a][1,3,5]triazinChlorine substituentNeuroprotective effects

This comparative analysis highlights the unique properties of the target compound relative to others in its class.

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